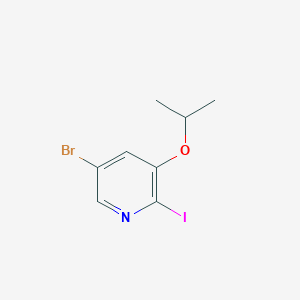
5-Bromo-2-iodo-3-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-3-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrINO It is a derivative of pyridine, substituted with bromine, iodine, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-3-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-isopropoxypyridine. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures and solvents to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the halogens.
Coupling Reactions: Biaryl or vinyl derivatives with extended conjugation.
Scientific Research Applications
5-Bromo-2-iodo-3-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-isopropoxypyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-isopropoxypyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Bromo-2-iodopyrimidine: Similar halogenation pattern but with a different heterocyclic core, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-iodo-3-isopropoxypyridine is unique due to the combination of bromine, iodine, and an isopropoxy group on the pyridine ring. This unique substitution pattern provides distinct reactivity and versatility in chemical synthesis, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H9BrINO |
|---|---|
Molecular Weight |
341.97 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 |
InChI Key |
KRKVFMOZRVFFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
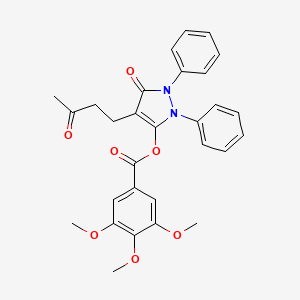
![Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13719469.png)
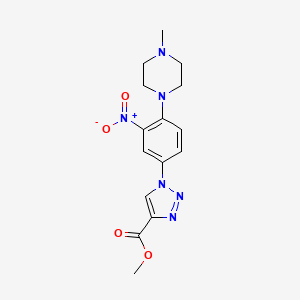
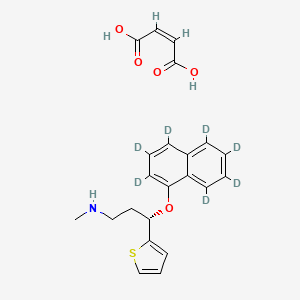
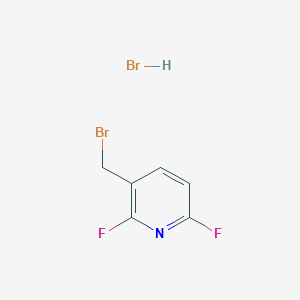

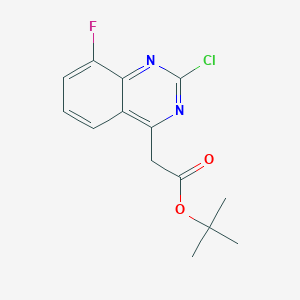
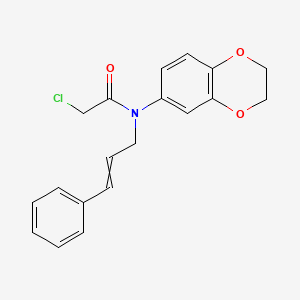
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
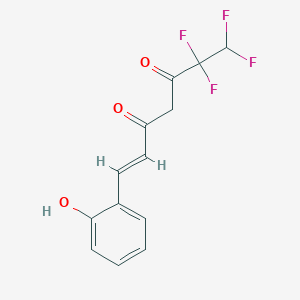
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)
